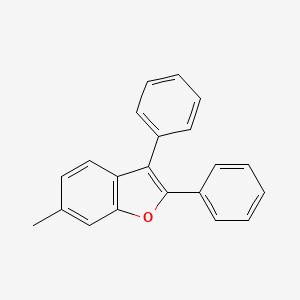

6-Methyl-2,3-diphenyl-1-benzofuran

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

NSC 76697 is a chemical compound that has garnered attention in scientific research due to its unique properties and potential applications. It is known for its role in various chemical reactions and its potential use in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NSC 76697 involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Detailed synthetic routes are documented in scientific literature, highlighting the importance of precise control over reaction parameters.

Industrial Production Methods: Industrial production of NSC 76697 may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring safety protocols are followed, and implementing quality control measures to maintain consistency in the final product.

Chemical Reactions Analysis

Types of Reactions: NSC 76697 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions involving NSC 76697 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the reaction’s efficiency and the nature of the products formed.

Major Products Formed: The major products formed from the reactions of NSC 76697 depend on the specific reaction conditions and reagents used. These products are often characterized using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy to confirm their structure and purity.

Scientific Research Applications

Medicinal Applications

6-Methyl-2,3-diphenyl-1-benzofuran has shown promise in several medicinal applications:

1. Anticancer Activity:

Research indicates that benzofuran derivatives exhibit significant anticancer properties. For instance, derivatives of benzofuran have been evaluated for their effects on various cancer types, including breast and lung cancers. A study demonstrated that a bromomethyl-substituted benzofuran effectively inhibited cancer cell replication by targeting specific signaling pathways, leading to a reduction in tumor growth in murine models .

2. Antimicrobial Properties:

Benzofurans are known for their antimicrobial activities. Compounds derived from benzofuran structures have been reported to exhibit efficacy against a range of pathogens, making them potential candidates for developing new antimicrobial agents .

3. Enzyme Inhibition:

The compound has been investigated for its role as an inhibitor in biochemical pathways. It has shown potential in inhibiting enzymes involved in cancer progression and metastasis, such as urokinase-type plasminogen activator (uPA), which is crucial in cancer cell invasion .

Industrial Applications

Beyond medicinal uses, this compound is also relevant in industrial contexts:

1. Material Science:

Benzofuran derivatives are utilized in the development of polymers and dyes due to their unique structural properties. Their ability to form stable compounds makes them suitable for various applications in the chemical industry .

2. Synthetic Reagent:

In organic synthesis, this compound serves as a reagent for synthesizing other complex molecules. Its versatility allows chemists to explore new synthetic pathways and develop novel compounds with desired properties.

Case Study 1: Anticancer Research

A study published in 2022 explored the structure-activity relationship of benzofuran derivatives against lung cancer cells (A549). The compound demonstrated selective inhibition of specific kinases involved in cell proliferation, leading to significant anticancer activity without adversely affecting normal cells .

Case Study 2: Antimicrobial Efficacy

Research highlighted the antimicrobial potential of various benzofuran derivatives isolated from natural sources. These compounds showed activity against both Gram-positive and Gram-negative bacteria, indicating their broad-spectrum efficacy and potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of NSC 76697 involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s effects and potential therapeutic applications.

Biological Activity

6-Methyl-2,3-diphenyl-1-benzofuran (CAS No. 14770-90-2) is a compound that has gained attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its unique molecular structure, which contributes to its biological activities. The compound's molecular formula is C19H16O with a molecular weight of 256.33 g/mol.

| Property | Value |

|---|---|

| CAS Number | 14770-90-2 |

| Molecular Formula | C₁₉H₁₆O |

| Molecular Weight | 256.33 g/mol |

| IUPAC Name | This compound |

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in MCF-7 breast cancer cells with an IC50 value of approximately 25.72 ± 3.95 μM . Flow cytometry analyses confirmed that the compound promotes apoptotic pathways in these cells.

The mechanism by which this compound exerts its anticancer effects involves several pathways:

- Induction of Apoptosis : The compound increases reactive oxygen species (ROS) levels in cancer cells, leading to mitochondrial dysfunction and subsequent activation of caspases .

- Inhibition of Pro-inflammatory Cytokines : It has been observed to inhibit the release of interleukin-6 (IL-6), a cytokine involved in inflammation and cancer progression .

Antimicrobial Activity

In addition to its anticancer properties, this benzofuran derivative has shown promising antimicrobial activity against various pathogens. Studies indicate moderate activity against Gram-positive bacteria with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL .

Study on Anticancer Effects

A study conducted by Ribeiro Morais et al. demonstrated that derivatives of benzofuran, including this compound, significantly suppressed tumor growth in vivo in mice models . The findings suggest that the compound's ability to induce apoptosis is a key factor in its efficacy against tumors.

Comparative Analysis with Other Compounds

When compared to other benzofuran derivatives, this compound exhibited unique reactivity profiles and biological activities. For example, while some derivatives showed stronger anti-inflammatory properties, this compound was particularly effective in inducing apoptosis in specific cancer cell lines .

Q & A

Basic Research Questions

Q. What are the validated analytical methods for detecting and quantifying 6-methyl-2,3-diphenyl-1-benzofuran in complex matrices?

- Methodological Answer : Solid-phase extraction (SPE) using Oasis HLB cartridges (60 mg, 3 cc) is recommended for sample preparation. After conditioning with methanol and water, filtered samples (0.7 μm GF/F filters) are loaded, followed by elution with 2-propanol and methanol. LC-MS/MS with electrospray ionization (ESI) in negative mode is optimal for quantification. Use deuterated internal standards (e.g., triclosan-d3) to correct for matrix effects .

Q. How can the purity of synthesized this compound be confirmed?

- Methodological Answer : Combine chromatographic (HPLC with C18 columns) and spectroscopic methods. Use UV-Vis (λmax ~270–290 nm for benzofuran derivatives) and <sup>1</sup>H/<sup>13</sup>C NMR for structural validation. Compare retention times and spectral data with reference standards. Quantify impurities via peak area normalization in HPLC .

Q. What synthetic routes are available for this compound?

- Methodological Answer :

- Route 1 : Cyclocondensation of 2-hydroxyacetophenone derivatives with diphenylacetylene under acidic conditions (e.g., H2SO4/AcOH).

- Route 2 : Suzuki-Miyaura coupling of pre-functionalized benzofuran precursors with phenylboronic acids. Optimize palladium catalysts (e.g., Pd(PPh3)4) and base (Na2CO3) for cross-coupling efficiency .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for this compound derivatives be resolved?

- Methodological Answer : Perform single-crystal X-ray diffraction (SC-XRD) with synchrotron radiation to achieve high-resolution data (≤0.8 Å). Refine structures using software like SHELX or OLEX2. Validate against computational models (DFT-optimized geometries) to resolve ambiguities in bond angles or torsional strain .

Q. What strategies mitigate adsorption losses of this compound during experimental workflows?

- Methodological Answer : Silanize glassware with 5% dimethyldichlorosilane (DMDCS) in toluene to deactivate surface hydroxyl groups. Use low-binding plastics (e.g., HDPE) for storage. Add solubility enhancers (e.g., 0.1% formic acid in methanol) to prevent aggregation in LC-MS workflows .

Q. How does the electronic structure of this compound influence its reactivity in substitution reactions?

- Methodological Answer : Conduct frontier molecular orbital (FMO) analysis via DFT (B3LYP/6-31G*). The HOMO is localized on the benzofuran ring, favoring electrophilic substitutions at the 4-position. Methyl and phenyl groups exert steric and inductive effects, reducing reactivity at adjacent sites. Validate with Hammett plots using substituted aryl reagents .

Q. Data Interpretation and Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity of this compound analogs?

- Methodological Answer :

- Step 1 : Normalize assay conditions (e.g., cell lines, incubation times, solvent controls).

- Step 2 : Compare logP values (via HPLC) to account for bioavailability differences.

- Step 3 : Use molecular docking (AutoDock Vina) to assess binding mode consistency across structural analogs. Contradictions may arise from stereochemical variations or metabolite interference .

Q. What computational tools predict the environmental persistence of this compound?

- Methodological Answer : Apply EPI Suite (EPA) to estimate biodegradation half-lives (BIOWIN models) and bioaccumulation potential (BCFBAF). Validate with experimental OECD 301F ready biodegradability tests. High logKow (>4) suggests persistence in lipid-rich environments .

Q. Experimental Design Considerations

Q. How to design a stability study for this compound under varying pH and temperature?

- Methodological Answer : Use accelerated stability protocols:

- pH 1–13 : Incubate in buffered solutions (37°C, 14 days).

- Thermal stress : 40–80°C in sealed vials. Monitor degradation via UPLC-PDA. Identify major degradation products using HRMS (Q-TOF) and assign structures via MS/MS fragmentation .

Q. What in vitro models are suitable for studying the metabolic fate of this compound?

- Methodological Answer : Use hepatic microsomes (human or rat) supplemented with NADPH for phase I metabolism. For phase II, add UDPGA (glucuronidation) or PAPS (sulfation). Quantify metabolites via LC-MS/MS with isotope dilution. Cross-validate with hepatocyte cultures for intrinsic clearance rates .

Q. Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| LogP | HPLC (C18, MeOH:H2O=85:15) | 3.8 ± 0.2 | |

| Melting Point | DSC (10°C/min) | 142–145°C | |

| UV λmax (MeOH) | PDA Detector | 278 nm (ε = 12,500 M<sup>−1</sup>cm<sup>−1</sup>) |

Properties

CAS No. |

14770-90-2 |

|---|---|

Molecular Formula |

C21H16O |

Molecular Weight |

284.3 g/mol |

IUPAC Name |

6-methyl-2,3-diphenyl-1-benzofuran |

InChI |

InChI=1S/C21H16O/c1-15-12-13-18-19(14-15)22-21(17-10-6-3-7-11-17)20(18)16-8-4-2-5-9-16/h2-14H,1H3 |

InChI Key |

QHEALKCLQWXTJW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.